4-(Trifluoromethyl)isoquinolin-3-amine

Kinase Inhibition Aurora A Anticancer

Kinase inhibitor programs often stall due to poor selectivity and metabolic instability of lead scaffolds. 4-(Trifluoromethyl)isoquinolin-3-amine (CAS 1581266-47-8) directly addresses this with its unique 4-CF3-3-amine substitution pattern, enabling rigidification strategies that enhance kinase selectivity while reducing off-target effects. ● Aurora A Inhibition: IC50 = 22 nM, outperforming less potent isoquinoline regioisomers. ● Drug-like Profile: cLogP 3.2, tPSA 59.29 Ų, and low basicity (pKa 2.54) support passive permeability and metabolic stability. ● Derivatization Handle: 3-amine group enables rapid library synthesis for SAR exploration inaccessible with other regioisomers. Supplied as a crystalline solid (≥95% purity); ideal for CNS-penetrant lead optimization and focused library design.

Molecular Formula C10H7F3N2
Molecular Weight 212.17 g/mol
Cat. No. B13589922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)isoquinolin-3-amine
Molecular FormulaC10H7F3N2
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC(=C2C(F)(F)F)N
InChIInChI=1S/C10H7F3N2/c11-10(12,13)8-7-4-2-1-3-6(7)5-15-9(8)14/h1-5H,(H2,14,15)
InChIKeyLZYBKJQEODVFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)isoquinolin-3-amine Technical Baseline


4-(Trifluoromethyl)isoquinolin-3-amine (CAS 1581266-47-8) is a fluorinated heterocyclic compound featuring an isoquinoline core with an amino substituent at the 3-position and a trifluoromethyl group at the 4-position . With a molecular formula of C₁₀H₇F₃N₂ and a molecular weight of 212.17 g/mol , this compound exhibits key physicochemical characteristics: a predicted boiling point of 324.4±37.0 °C, a density of 1.390±0.06 g/cm³ (Predicted), and a predicted pKa of 2.54±0.31 . The compound is typically supplied as a solid with a purity specification of ≥95% to 98% . The combination of the electron-withdrawing trifluoromethyl group with the nucleophilic amine moiety on the isoquinoline scaffold is reported to modulate lipophilicity and metabolic stability [1].

4-(Trifluoromethyl)isoquinolin-3-amine Non-Interchangeability


Trifluoromethylated isoquinolines represent a chemically diverse class where the positional isomerism of the -CF₃ group (e.g., 4- vs. 5- vs. 7-position) and the presence and location of the amine group (e.g., 1-amine vs. 3-amine) critically alter electronic distribution, molecular conformation, and target binding profiles [1]. For instance, the 4-CF₃-3-amine substitution pattern in this compound is distinct from the 7-CF₃-3-amine or 4-CF₃-1-amine regioisomers, each of which presents a different hydrogen-bonding network and steric environment that can significantly impact kinase inhibition selectivity and potency [1]. Consequently, generic substitution within this series without comparative biological or synthetic validation risks unpredictable changes in activity, selectivity, and physicochemical behavior, which are critical for reproducible research outcomes [1].

4-(Trifluoromethyl)isoquinolin-3-amine Differentiation Evidence


Aurora Kinase A Inhibition

The target compound 4-(Trifluoromethyl)isoquinolin-3-amine has been directly assayed against Aurora kinase A, yielding an IC₅₀ of 22 nM in an HTRF assay [1]. This value represents a substantial increase in potency compared to other isoquinoline-containing analogs evaluated in the same study, where IC₅₀ values for structurally related inhibitors typically ranged from 96 nM to >2.4 µM [1][2]. This ~4- to 100-fold improvement in potency underscores the significant impact of the specific 4-CF₃-3-amine substitution pattern on Aurora A inhibition.

Kinase Inhibition Aurora A Anticancer

Lipophilicity Comparison

The predicted octanol-water partition coefficient (cLogP) for 4-(trifluoromethyl)isoquinolin-3-amine is reported as 3.2 [1]. In comparison, the 7-trifluoromethyl isomer is predicted to have a cLogP of 3.0, while the non-fluorinated parent isoquinolin-3-amine has a cLogP of 1.8 [1]. The introduction of the -CF₃ group at the 4-position thus increases lipophilicity by approximately 1.4 log units compared to the non-fluorinated scaffold, and offers a measurable, albeit modest, 0.2 log unit increase over the 7-CF₃ positional isomer.

Physicochemical Properties Lipophilicity Drug Design

Electronic and Steric Profile

The predicted pKa of the amino group in 4-(trifluoromethyl)isoquinolin-3-amine is 2.54±0.31, indicating significantly reduced basicity compared to the unsubstituted isoquinolin-3-amine (pKa ~6.5) [1]. This 4-log unit reduction in basicity is a direct consequence of the strong electron-withdrawing inductive effect (-I) of the 4-CF₃ group, which delocalizes the nitrogen lone pair. Additionally, the specific 4-position of the -CF₃ group creates a unique steric environment around the C3 amine, influencing molecular recognition events, including hydrogen bonding and π-π stacking interactions, in ways that other positional isomers (e.g., 5- or 7-CF₃) cannot replicate.

pKa Electron Withdrawing Effect Molecular Design

tPSA and Drug-Likeness

The calculated topological polar surface area (tPSA) for 4-(trifluoromethyl)isoquinolin-3-amine is 59.29 Ų [1]. This value is significantly lower than that of larger 3-arylisoquinolinamine derivatives, which can exceed 90 Ų [2]. A lower tPSA is strongly correlated with improved passive membrane permeability, a critical parameter for achieving oral bioavailability and cellular activity. The compound's compact structure (MW 212.17) and tPSA of ~60 Ų align favorably with established drug-likeness filters (e.g., Veber rules).

Drug-likeness tPSA Medicinal Chemistry

Synthetic Route Differentiation

The synthesis of 4-(trifluoromethyl)isoquinoline derivatives, including the 3-amine, can be achieved via specific routes that are distinct from those used for other regioisomers. For instance, the Pictet-Gams cyclization of N-acyl-2-methoxy-2-(trifluoromethyl)arylethylamines provides access to 4-(trifluoromethyl)isoquinolines, a pathway that is not directly applicable to 1-CF₃ or 5-CF₃ isoquinolines [1]. Furthermore, the 3-amine functionality allows for facile derivatization (e.g., amidation, N-alkylation) that is chemically distinct from the 1-amine, offering different reactivity and regioselectivity profiles for library synthesis [2].

Synthetic Chemistry Scaffold Design Lead Optimization

4-(Trifluoromethyl)isoquinolin-3-amine Application Scenarios


Aurora A-Targeted Anticancer Drug Discovery

Leverage the compound's potent Aurora A inhibition (IC₅₀ = 22 nM) [1] as a starting point for structure-based drug design. Its favorable physicochemical profile (cLogP 3.2, tPSA 59.29 Ų) [2] supports cellular permeability, making it a promising lead for optimizing antiproliferative agents against Aurora A-driven malignancies. Direct comparison with less potent isoquinoline analogs underscores its superiority for this target.

Selective Kinase Inhibitor Design

The compound's rigid isoquinoline scaffold and 4-CF₃ group are known to modulate kinase selectivity profiles, as demonstrated by the 'rigidification' strategy that enhances inhibition of kinases like BRAF and Abl while reducing off-target effects [1]. Utilize 4-(Trifluoromethyl)isoquinolin-3-amine as a core template for designing selective inhibitors against kinases with unique conformational features.

Property-Driven Lead Optimization

Employ the compound's distinct combination of moderate lipophilicity (cLogP 3.2) [1] and low basicity (pKa 2.54) [2] to improve passive permeability and metabolic stability in lead optimization programs. This profile is particularly advantageous for CNS-penetrant candidates due to the favorable balance between lipophilicity and polar surface area.

Heterocyclic Library Synthesis

Use the 3-amine group as a versatile handle for rapid derivatization to generate focused libraries of 4-CF₃-substituted isoquinolines [1]. The unique electronic environment created by the 4-CF₃ group allows exploration of structure-activity relationships that are inaccessible with other isoquinoline regioisomers, expanding chemical space for drug discovery.

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